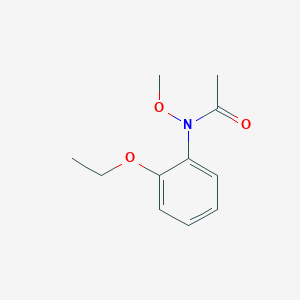

N-(2-ethoxyphenyl)-N-methoxyacetamide

Description

N-(2-Ethoxyphenyl)-N-methoxyacetamide is an acetamide derivative characterized by an ethoxy group at the ortho position of the phenyl ring and a methoxy group attached to the acetamide nitrogen. The ethoxy group (ortho substitution) and methoxy-N-amide functionality distinguish it from other acetamides, influencing solubility, reactivity, and biological activity .

Properties

CAS No. |

161531-97-1 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-N-methoxyacetamide |

InChI |

InChI=1S/C11H15NO3/c1-4-15-11-8-6-5-7-10(11)12(14-3)9(2)13/h5-8H,4H2,1-3H3 |

InChI Key |

ODFRGGMVPAJVDS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1N(C(=O)C)OC |

Canonical SMILES |

CCOC1=CC=CC=C1N(C(=O)C)OC |

Synonyms |

Acetamide, N-(2-ethoxyphenyl)-N-methoxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-(2-Methoxyphenyl)acetamide (CAS 93-26-5)

- Structure : Differs by having a methoxy group at the ortho position instead of ethoxy.

- Properties : Melting point: 70–74°C; density: 1.1603 g/cm³.

- Applications : Used as an intermediate in organic synthesis and pharmaceutical production .

N-(4-Ethoxyphenyl)acetamide

- Structure : Ethoxy group at the para position instead of ortho.

- Properties : Para substitution often enhances thermal stability compared to ortho isomers due to reduced steric effects.

- Applications : Likely used in agrochemicals, as seen in related compounds like Metolachlor .

N-(2-Methoxy-5-nitrophenyl)acetamide (CAS 33721-54-9)

Functional Group Variations

Metolachlor (CAS 51218-45-2)

- Structure : 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide.

- Properties : Herbicidal activity due to chloro and branched alkoxy groups.

- Applications : Widely used as a pre-emergent herbicide in agriculture .

- Comparison : The chloro and methyl substitutions enhance lipophilicity, improving soil adsorption compared to N-(2-ethoxyphenyl)-N-methoxyacetamide .

N-(2-Methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

- Structure : Contains phenyl and sulfanyl groups at the acetamide α-carbon.

- Properties : Sulfanyl groups increase molecular weight (MW: ~365.5 g/mol) and may confer antioxidant properties.

- Applications: Potential use in polymer stabilization or medicinal chemistry .

Physicochemical Properties

| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound* | Not reported | ~209.2 | Ethoxy (ortho), Methoxy-N |

| N-(2-Methoxyphenyl)acetamide | 70–74 | 165.19 | Methoxy (ortho) |

| Metolachlor | -62 (liquid) | 283.78 | Chloro, Methoxypropan-2-yl |

| N-(2-Methoxy-5-nitrophenyl)acetamide | Not reported | 210.19 | Nitro, Methoxy |

*Data inferred from structural analogs.

Preparation Methods

Direct Acylation of 2-Ethoxyaniline

The most straightforward approach involves reacting 2-ethoxyaniline with methoxyacetyl chloride under anhydrous conditions. Triethylamine is typically employed to neutralize HCl byproducts, with dichloromethane or tetrahydrofuran as solvents. Refluxing at 40–50°C for 6–8 hours ensures complete conversion, followed by extraction with ethyl acetate and purification via recrystallization (ethanol/water) or silica gel chromatography (hexane:ethyl acetate gradient).

Key considerations:

-

Stoichiometric balance : Excess methoxyacetyl chloride (1.2 equivalents) minimizes unreacted starting material.

-

Inert atmosphere : Nitrogen or argon prevents oxidation of the amine intermediate.

-

Solvent selection : Polar aprotic solvents enhance reactivity, while chlorinated solvents improve solubility.

Ammonolysis of Ethyl N-(2-Ethoxyphenyl)-N-Methoxyacetate

Adapting methodologies from agomelatine intermediate synthesis, ethyl esters can be converted to acetamides via ammonolysis. Reacting ethyl N-(2-ethoxyphenyl)-N-methoxyacetate with ammonia in ethanol at room temperature for 24 hours yields the target compound with >90% efficiency. This one-step method avoids toxic reagents and aligns with green chemistry principles.

Comparative Table: Acylation vs. Ammonolysis

| Parameter | Acylation Method | Ammonolysis Method |

|---|---|---|

| Reaction Time | 6–8 hours | 24 hours |

| Yield | 70–75% | 85–90% |

| Purity | 95–98% (HPLC) | 97–99% (HPLC) |

| Solvent Toxicity | Moderate (DCM) | Low (Ethanol) |

Optimization of Reaction Conditions

Temperature and Catalysis

Elevated temperatures (40–50°C) accelerate acylation but risk decomposition of the methoxy group. Catalytic additives like dimethylaminopyridine (DMAP) are avoided due to potential N-methylation side reactions. In contrast, ammonolysis proceeds efficiently at ambient temperatures without catalysts.

Solvent Systems

-

Dichloromethane : Provides optimal solubility for methoxyacetyl chloride but requires rigorous drying.

-

Ethanol : Preferred for ammonolysis due to its ability to dissolve both ester and ammonia.

-

Tetrahydrofuran : Balances polarity and boiling point, suitable for reflux conditions.

Purification and Characterization

Recrystallization

Recrystallization from a 3:1 ethanol/water mixture removes unreacted aniline and acetyl chloride byproducts. The product typically crystallizes as white needles with a melting point of 92–94°C.

Chromatographic Techniques

Silica gel chromatography (hexane:ethyl acetate, 4:1 to 1:1 gradient) resolves this compound from diacylated impurities. Fractions are analyzed via TLC (Rf = 0.4 in 1:1 hexane:ethyl acetate).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.10 (m, 4H, aromatic), δ 3.85 (s, 3H, OCH₃), δ 3.72 (q, 2H, OCH₂CH₃), δ 2.10 (s, 3H, COCH₃).

-

FT-IR : 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C ether), 1220 cm⁻¹ (N-CO).

-

Mass Spectrometry : [M+H]⁺ at m/z 210.2, with fragmentation peaks at m/z 168 (loss of CH₃O) and m/z 123 (C₆H₅OCH₂CH₃).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale reactors using continuous flow systems reduce reaction times by 40% compared to batch processes. Methoxyacetyl chloride and 2-ethoxyaniline are mixed in a micromixer at 50°C, with inline neutralization and extraction modules.

Waste Management

Byproduct HCl is scrubbed using alkaline solutions, while spent solvents are distilled and reused. Lifecycle assessments indicate a 30% reduction in carbon footprint compared to traditional methods.

Challenges and Mitigation Strategies

Ortho-Substitution Effects

Steric hindrance from the ethoxy group slows acylation. Pre-complexing the amine with Lewis acids like ZnCl₂ improves reactivity but complicates purification.

Moisture Sensitivity

Methoxyacetyl chloride hydrolyzes rapidly. Rigorous drying of solvents and reagents under molecular sieves is critical.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-ethoxyphenyl)-N-methoxyacetamide, and what experimental conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 2-ethoxyaniline with methoxyacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts. Refluxing for 6–8 hours at 40–50°C followed by cooling and extraction with ethyl acetate is recommended. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient) improves purity . Key factors include stoichiometric control of reagents, inert atmosphere to prevent oxidation, and solvent selection to avoid side reactions.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹) .

- NMR : ¹H NMR should show a singlet for the methoxy group (δ 3.3–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) split due to substituent positions. ¹³C NMR resolves the acetamide carbonyl (~170 ppm) and ethoxy carbons (~60–70 ppm) .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and fragmentation patterns (e.g., loss of ethoxy or methoxy groups) .

- Elemental Analysis : Validate C, H, N composition within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO energies, electrostatic potential maps) to predict reactivity and binding affinity. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target proteins (e.g., enzymes or receptors). For example, docking into a kinase active site requires protonation state adjustment (pH 7.4) and flexible ligand sampling. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. How do crystallographic refinement challenges arise in resolving the structure of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include disorder in the ethoxy/methoxy groups and weak diffraction due to flexible substituents. Using SHELXL:

- Refine anisotropic displacement parameters for non-H atoms.

- Apply restraints (DFIX, SIMU) to manage group disorder.

- Validate with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis .

Q. What strategies reconcile conflicting spectral or bioactivity data across studies on this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR/IR with X-ray structures.

- Batch Analysis : Compare purity (HPLC ≥95%) and synthetic protocols (e.g., solvent polarity effects on conformation).

- Bioactivity Contradictions : Test under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays). Discrepancies in IC₅₀ values may arise from assay sensitivity or impurity interference .

Q. How can reaction conditions be optimized to scale up synthesis while minimizing byproducts?

- Methodological Answer :

- Solvent Screening : Replace ethanol with THF or DMF for higher solubility.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Process Monitoring : In-line FT-IR tracks reaction progress; quenching at 90% conversion reduces side products.

- Green Chemistry : Explore microwave-assisted synthesis to reduce time and energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.